2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid

Description

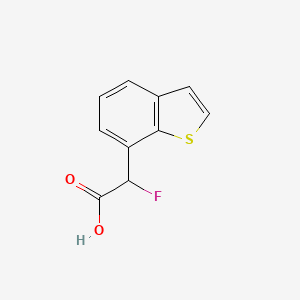

2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid (CAS: 1549554-88-2) is a fluorinated carboxylic acid derivative featuring a benzothiophene core substituted at the 7-position with a 2-fluoroacetic acid group. The benzothiophene moiety, a sulfur-containing heterocycle, confers unique electronic and steric properties, distinguishing it from oxygen-containing analogs like benzofuran derivatives. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules and capacity for hydrogen bonding .

Properties

Molecular Formula |

C10H7FO2S |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(1-benzothiophen-7-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C10H7FO2S/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-5,8H,(H,12,13) |

InChI Key |

NHMDGDKSCSZEQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(C(=O)O)F)SC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid typically involves the reaction of 1-benzothiophene with fluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the reaction. The reaction is usually carried out at room temperature and may require a solvent like dimethylformamide (DMF) to dissolve the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key compounds with structural or functional similarities to 2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid:

Table 1: Comparative Data of Selected Fluorinated Aromatic Acids

Key Comparative Insights

Electronic and Steric Effects

- Benzothiophene vs.

- Fluorine Position : The 2-fluoro substituent on the acetic acid chain in this compound introduces stronger electron-withdrawing effects compared to fluorine on the aromatic ring (e.g., 2-(4-fluoro-1-benzothiophen-7-yl)acetic acid). This may lower pKa, increasing acidity and solubility .

Crystallography and Intermolecular Interactions

- The benzofuran analog (C₁₃H₁₃FO₃S) forms centrosymmetric dimers via O–H∙∙∙O hydrogen bonds, a feature critical to its solid-state stability. In contrast, the benzothiophene derivatives may exhibit varied packing due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .

Biological Activity

2-(1-Benzothiophen-7-yl)-2-fluoroacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves the modification of benzothiophene derivatives through various chemical reactions. The introduction of the fluorine atom at the 2-position is crucial as it influences the compound's biological activity and pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

These results indicate that this compound exhibits significant anticancer activity, particularly against melanoma and breast cancer cell lines.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, the compound may induce apoptosis in neoplastic cells and promote differentiation.

Study on Antiproliferative Effects

A study published in 2023 investigated the antiproliferative effects of various benzothiophene derivatives, including this compound. The researchers found that this compound exhibited a strong inhibitory effect on cell growth in vitro, with an IC50 value significantly lower than many conventional chemotherapeutics.

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. These studies demonstrated that treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.